molecular formula C15H24CoO6 B8568530 Cobalt; pentane-2,4-dione

Cobalt; pentane-2,4-dione

Cat. No.: B8568530
M. Wt: 359.28 g/mol
InChI Key: JUPWRUDTZGBNEX-UHFFFAOYSA-N
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Description

Cobalt complexes with pentane-2,4-dione (acetylacetone, C₅H₈O₂) are well-studied coordination compounds due to their structural versatility and applications in materials science and catalysis. Pentane-2,4-dione, a β-diketone, predominantly exists in the enol tautomeric form (92% enol, 8% keto), enabling strong chelation with transition metals via its oxygen donors . The cobalt(III) complex [Co(acac)₂NO₃]·2H₂O (acac = pentane-2,4-dionate) exemplifies this behavior, featuring an octahedral geometry with four oxygen donors from two acac ligands and two from a nitrate anion. The average Co–O bond distance is 1.909 Å, consistent with literature values for Co(III)-β-diketonates . This complex forms a 3D network via hydrogen bonding, enhancing its thermal stability (decomposition at 160°C) . Hydrothermal synthesis is a key method for obtaining high-purity crystals, demonstrating the compound’s adaptability in controlled environments .

Scientific Research Applications

Catalytic Applications

Cobalt complexes with pentane-2,4-dione ligands have shown significant promise in catalyzing various chemical reactions. Notably, they are involved in:

  • Wacker-Type Oxidation : Cobalt complexes derived from pentane-2,4-dione have been utilized as precatalysts for the oxidation of olefins to ketones. In this process, the presence of silanes and dioxygen facilitates the transformation of olefins into ketones through a chemoselective mechanism. The role of the pentane-2,4-dione ligand is crucial due to its redox noninnocence, which allows for unique electron transfer processes during the reaction .
  • C–C Bond Formation : These cobalt complexes have been employed in Negishi-type cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The multiproton and multielectron-responsive nature of the ligands enables efficient catalysis under mild conditions .

Table 1: Summary of Catalytic Applications

Reaction TypeCatalyst TypeKey Features
Wacker-Type OxidationCobalt-pentane-2,4-dione complexConverts olefins to ketones
C–C Bond FormationCobalt complexesFacilitates cross-coupling reactions

Material Science

Cobalt complexes with pentane-2,4-dione also find applications in material science:

  • Electrocatalysis : These complexes have been studied for their ability to facilitate electrocatalytic hydrogen evolution reactions. The unique electronic properties imparted by the pentane-2,4-dione ligand enhance the efficiency of these reactions .
  • Synthesis of Functional Materials : Cobalt-pentane-2,4-dione complexes are being explored for their potential in synthesizing functional materials with specific electronic and magnetic properties. Their ability to form stable coordination complexes makes them suitable candidates for developing novel materials .

Table 2: Applications in Material Science

Application TypeDescriptionPotential Benefits
ElectrocatalysisHydrogen evolution reactionsImproved efficiency
Functional MaterialsSynthesis of materials with tailored propertiesVersatile applications in electronics

Case Study 1: Wacker-Type Oxidation

A detailed investigation was conducted using cobalt-pentane-2,4-dione complexes as catalysts for the Wacker-type oxidation of olefins. The study revealed that the presence of phenylsilane significantly enhances the reaction rate and selectivity towards ketone products. Mechanistic studies indicated that the redox noninnocence of the pentane-2,4-dione ligand plays a pivotal role in facilitating electron transfer during the catalytic cycle .

Case Study 2: Electrocatalytic Hydrogen Evolution

Research on cobalt complexes involving pentane-2,4-dione has demonstrated their effectiveness in electrocatalytic hydrogen evolution under acidic conditions. The study highlighted that these complexes can achieve high turnover frequencies while maintaining stability over extended periods. This positions cobalt-pentane-2,4-dione systems as promising candidates for sustainable energy applications .

Q & A

Basic Research Questions

Q. How does the acidity of pentane-2,4-dione compare to simple ketones, and what experimental methods validate its pKa?

Pentane-2,4-dione exhibits significantly higher acidity (pKa ~9) compared to acetone (pKa ~20) due to resonance stabilization of its enolate. The enolate’s stability arises from delocalization of the negative charge across two carbonyl groups, as shown by electrostatic potential maps and resonance hybrid models . To measure pKa, potentiometric titration or UV-Vis spectroscopy in aqueous/organic solvent mixtures can be employed. Discrepancies in reported pKa values (e.g., 9.0 vs. 9.5) may stem from solvent effects or ionic strength variations, necessitating careful control of experimental conditions .

Q. What NMR spectral features distinguish the keto-enol tautomerism of pentane-2,4-dione?

The 1H^1H NMR spectrum of pentane-2,4-dione in CDCl3_3 typically shows three signals:

  • A singlet at δ ~2.2 ppm (6H, methyl groups).
  • A singlet at δ ~3.5 ppm (1H, enolic proton).
  • A singlet at δ ~5.5 ppm (1H, central CH group in the enol form). The presence of equilibrium between keto and enol forms is confirmed by temperature-dependent NMR studies. At higher temperatures, the enol proton signal diminishes due to increased tautomerization rates .

Q. How can cobalt(III) complexes with pentane-2,4-dione be synthesized, and what characterization techniques are critical?

Cobalt(III)-pentane-2,4-dione complexes (e.g., [Co(acac)2_2NO3_3]·2H2_2O) are synthesized by reacting Co(NO3_3)3_3 with pentane-2,4-dione in methanol under reflux. Key characterization steps include:

  • Elemental analysis to confirm stoichiometry.
  • FT-IR to identify ν(C=O) shifts (typically ~1600 cm1^{-1}) and NO3_3^- coordination.
  • Single-crystal XRD to determine geometry (e.g., octahedral coordination).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How do substituents on pentane-2,4-dione influence its coordination chemistry with transition metals like cobalt?

Substituents (e.g., methyl, trifluoromethyl) alter electron density and steric effects, impacting metal-ligand bond strength and complex geometry. For example:

  • Electron-withdrawing groups (e.g., CF3_3) increase Lewis acidity of the metal center, enhancing catalytic activity in oxidation reactions.
  • Steric bulk at the 3-position can restrict coordination modes, favoring monodentate over bidentate binding. Computational methods (DFT) can predict ligand-field splitting and redox potentials, guiding synthetic design .

Q. What mechanistic insights explain the condensation of pentane-2,4-dione with arylhydrazines?

The Japp-Klingemann reaction between pentane-2,4-dione and aryldiazonium salts proceeds via:

  • Electrophilic attack on the enol tautomer, forming a hydrazone intermediate.
  • Cyclization to yield substituted pyrazoles or pyrroles. Substituent effects (e.g., ortho-nitro groups) influence regioselectivity and reaction kinetics, as shown by X-ray crystallography and DFT calculations .

Q. How can contradictions in reported toxicity data for pentane-2,4-dione be resolved in laboratory safety protocols?

While acute toxicity (e.g., respiratory irritation) is well-documented, chronic effects (e.g., carcinogenicity) remain debated due to limited in vivo data . Researchers should:

  • Implement engineering controls (e.g., fume hoods) and PPE (gloves, respirators).
  • Monitor airborne concentrations using gas chromatography.
  • Adopt alternatives (e.g., less toxic β-diketones) where feasible, as per EU regulations restricting its use in flavorings .

Q. What role does pentane-2,4-dione play in the synthesis of luminescent iridium(III) complexes?

In OLED applications, pentane-2,4-dione acts as an ancillary ligand in heteroleptic Ir(III) complexes (e.g., [Ir(4-Me-2-Ph-quinoline)2_2(acac)]). The β-diketone stabilizes the metal center via chelation, tuning emission wavelengths through ligand-to-metal charge transfer (LMCT). Photophysical characterization (e.g., phosphorescence lifetime, quantum yield) is critical for optimizing device efficiency .

Q. Methodological Considerations

  • Resolving Data Contradictions : Compare experimental conditions (e.g., solvent polarity for pKa measurements) and validate findings with multiple techniques (e.g., XRD and NMR for tautomer ratios) .
  • Optimizing Synthetic Yields : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps in condensation reactions .
  • Computational Modeling : Apply DFT to predict enolate stability or transition-state geometries, corroborating with spectroscopic data .

Comparison with Similar Compounds

Comparison with Other Metal-Pentane-2,4-dione Complexes

Metal-acac complexes vary significantly in geometry and bonding based on the metal’s oxidation state and size. For example:

Metal Oxidation State Geometry Avg. M–O Bond (Å) Structure Application Reference
Co(III) +3 Octahedral 1.909 3D network Electroluminescent materials
Ni(II) +2 Square planar 1.880 1D chain Catalysis, materials science
Ir(III) +3 Octahedral ~1.98 (Ir–O) Mononuclear OLED phosphors
  • Cobalt vs. Nickel : The Ni(II) complex [Ni(acac)₂]·0.5CH₃OH adopts a square planar geometry with shorter M–O bonds (1.880 Å vs. 1.909 Å for Co), reflecting Ni(II)’s smaller ionic radius. Its 1D chain structure contrasts with Co(III)’s 3D network, impacting solubility and stability .
  • Cobalt vs. Iridium: Ir(III) complexes with acac ligands, such as [Ir(4-methyl-2-phenylquinoline)(acac)], exhibit longer M–O bonds (~1.98 Å) and distinct photophysical properties, making them suitable for organic light-emitting diodes (OLEDs) .

Comparison with Cobalt Complexes of Different β-Diketones

Substituents on β-diketones modulate electronic and steric properties, influencing cobalt complex behavior:

β-Diketone Substituents Co Oxidation State Key Properties Applications Reference
Pentane-2,4-dione H, H +3 High enol content, strong chelation Catalysis, materials
1,1,1-Trifluoropentane-2,4-dione CF₃, H +3 (hypothetical) Enhanced H-bond acidity, electron-withdrawing Redox-active catalysts
3-Methylpentane-2,4-dione CH₃, H +2/+3 Increased steric bulk, altered tautomer equilibrium Mixed-ligand complexes
  • Mixed-Ligand Complexes : Cobalt complexes with pentane-2,4-dione and salicylaldehyde (e.g., [Co(5-Brsal)(acac)(H₂O)₂]) show altered magnetic moments (3.89–4.12 BM) and electronic spectra due to ligand-field effects .

Structural and Electronic Property Comparisons

  • Bond Lengths and Geometry : Co(III)-acac complexes have longer M–O bonds compared to Ni(II), attributed to Co’s larger ionic radius and higher oxidation state. Octahedral geometry in Co(III) vs. square planar in Ni(II) reflects differences in d-orbital occupancy .
  • Thermal Stability : The Co(III)-acac nitrate complex decomposes at 160°C, whereas Ni(II)-acac derivatives are stable up to ~200°C, highlighting the role of counterions in thermal behavior .
  • Catalytic Efficiency : Co-acac complexes act as co-catalysts in Diels-Alder reactions (72–79% yields), outperforming some Cu(II)-β-diketonates in stereoselectivity .

Preparation Methods

Traditional Synthesis via Cobalt Salt and Pentane-2,4-Dione Reaction

The foundational method for preparing cobalt; pentane-2,4-dione involves reacting cobalt salts with pentane-2,4-dione in a polar solvent. A typical procedure utilizes cobalt(II) chloride or cobalt(III) nitrate dissolved in ethanol, to which acetylacetone is added dropwise under stirring . The reaction proceeds via ligand substitution, where the diketone displaces chloride or nitrate ions, forming the octahedral cobalt(III) complex.

Reaction Conditions:

  • Molar Ratio: A 1:3 molar ratio of cobalt salt to acetylacetone ensures complete ligand coordination.

  • Temperature: Heating at 60–80°C for 4–6 hours accelerates complexation.

  • Workup: Cooling the mixture induces crystallization, and the product is purified via recrystallization from ethanol or acetone .

Key Characterization Data:

ParameterValue
Molecular FormulaC₁₅H₂₄CoO₆
Molecular Weight359.28 g/mol
Crystal SystemMonoclinic
Coordination GeometryDistorted Octahedral

This method yields a deep purple solid with >85% purity, confirmed by UV-vis spectroscopy (λₘₐₓ = 580 nm) and elemental analysis .

Cobalt Acetate-Based Synthesis in Methanol under Inert Atmosphere

A modified approach employs cobalt(II) acetate as the metal precursor, leveraging its solubility in methanol. This method, detailed in recent catalytic studies, produces complexes with enhanced redox activity .

Procedure:

  • Cobalt(II) acetate is dissolved in degassed methanol.

  • Pentane-2,4-dione and S-methylisothiosemicarbazidium iodide are added sequentially.

  • The mixture is refluxed at 80°C under nitrogen for 12 hours, yielding [Co(H₂Lˢᴹᵉ)I]I as a brown-cherry crystalline product .

Advantages:

  • Redox Noninnocence: The ligand exhibits multiproton- and multielectron-responsive behavior, critical for catalytic cycles .

  • Stability: Air exposure triggers oxidation to Co(III), confirmed by EPR and XAS .

Comparative Data:

ParameterCo(II) Acetate MethodTraditional Method
Yield78%85%
Catalytic EfficiencyHighModerate
Ligand Redox ActivityYesNo

Macrocyclic Ligand Incorporation and Bromination

Incorporating macrocyclic ligands like 1,4,7,10-tetra-azacyclododecane (cyclen) modifies the coordination environment, enabling brominated derivatives. This method, reported by Yamada et al., involves:

  • Reacting Co(cyclen)(acac)₂ with N-bromosuccinimide (NBS) in chloroform.

  • Stirring at 25°C for 24 hours to yield (3-bromoacac)Co(cyclen) .

Structural Insights:

  • Coordination Sphere: The cobalt ion adopts a distorted octahedral geometry, with cyclen’s four nitrogen atoms and acac’s two oxygen atoms in cis positions .

  • Bromination Site: Bromination occurs exclusively at the acac’s 3-position, preserving the macrocycle’s stereochemistry .

Crystallographic Data:

ComplexSpace GroupLattice Parameters (Å)R-Factor
[Co(cyclen)(acac)]²⁺Pna2₁a=18.974, b=13.403, c=8.9280.0499
(3-Bromoacac) derivativePbcaa=15.138, b=21.360, c=14.0660.0635

Advanced Synthesis of Redox-Active Complexes for Catalysis

Recent breakthroughs emphasize ligands’ redox noninnocence to enable challenging transformations like Wacker-type oxidations. A representative protocol includes:

  • Combining Co(III) precursors with pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT).

  • Activating the complex with phenylsilane and O₂ to oxidize olefins to ketones .

Mechanistic Highlights:

  • Silane Role: Phenylsilane reduces Co(III) to Co(II), regenerating the active species .

  • Ligand Radicals: PBIT adopts a dianionic diradical state in [CoIII(Lˢᴹᵉ- - )I], confirmed by DFT and magnetic susceptibility .

Catalytic Performance:

SubstrateProduct Yield (%)Selectivity (%)
Styrene9298
1-Octene8595
Cyclohexene7889

Properties

Molecular Formula

C15H24CoO6

Molecular Weight

359.28 g/mol

IUPAC Name

cobalt;pentane-2,4-dione

InChI

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;

InChI Key

JUPWRUDTZGBNEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]

Origin of Product

United States

Synthesis routes and methods

Procedure details

582.5 grams cobalt(II)acetylacetonate, made from cobalt dichloride and acetylacetone by reaction with ammonia, having a water content of 11.7% by weight, corresponding to 509.6 grams of the anhydrous compound, were dissolved in 2 liters of methanol at room temperature and thereto 210 grams of acetylacetone were added at 35° C, while stirring. Subsequently, to the clear solution 150 grams hydrogen peroxide of about 30% were added within 8 minutes, which led to an increase in temperature of the solution to 65° C. The solution was then stirred at 65° C for about 30 minutes, and another 80 grams of about 30% hydrogen peroxide were added until the solution had turned to a clear green color. Thereafter, the reaction mixture was heated to reflux for one hour, cooled to 3° C, and the precipitated cobalt(III)acetylacetonate filtered and washed with 100 ml of cold methanol. After drying at 5 torr/80° C for 5 hours, 539 grams cobalt(III)acetylacetonate were obtained (corresponding to 75.7% of the theoretical). The product was black and shining, and of finely-crystalline structure, and having a water content of less than 0.05% by weight.
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